5-Fluoropentyl thiocyanate 5-Fluoropentyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 661-18-7
VCID: VC20422030
InChI: InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2
SMILES:
Molecular Formula: C6H10FNS
Molecular Weight: 147.22 g/mol

5-Fluoropentyl thiocyanate

CAS No.: 661-18-7

Cat. No.: VC20422030

Molecular Formula: C6H10FNS

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoropentyl thiocyanate - 661-18-7

Specification

CAS No. 661-18-7
Molecular Formula C6H10FNS
Molecular Weight 147.22 g/mol
IUPAC Name 5-fluoropentyl thiocyanate
Standard InChI InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2
Standard InChI Key QHACRDBQKDNTBY-UHFFFAOYSA-N
Canonical SMILES C(CCF)CCSC#N

Introduction

Synthesis and Preparation

General Synthetic Strategies

Thiocyanates are typically synthesized via nucleophilic substitution or radical-mediated pathways . For 5-fluoropentyl thiocyanate, plausible routes include:

Nucleophilic Displacement

Reaction of 5-fluoro-1-pentanol with thiocyanogen (SCN)₂ or metal thiocyanates (e.g., KSCN, NaSCN) under acidic conditions:

5-Fluoro-1-pentanol+KSCNH2SO45-Fluoropentyl thiocyanate+KHSO4+H2O\text{5-Fluoro-1-pentanol} + \text{KSCN} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Fluoropentyl thiocyanate} + \text{KHSO}_4 + \text{H}_2\text{O}

This method mirrors protocols used for synthesizing 4,4,5,5,5-pentafluoropentyl thiocyanate, where fluorinated alcohols react with KSCN in the presence of CuCl and K₂S₂O₈ .

Radical Thiocyanation

Photocatalytic or thermal radical pathways enable direct C–H thiocyanation of alkanes. For instance, iridium-based photocatalysts (e.g., fac-Ir(ppy)₃) under blue LED irradiation have been used to introduce SCN groups into aliphatic systems . Applied to 5-fluoropentane, this could yield the target compound.

Challenges and Optimization

  • Fluorine Reactivity: The electron-withdrawing nature of fluorine may hinder nucleophilic substitution, necessitating elevated temperatures or polar solvents (e.g., DMF, THF).

  • Purification: Fluorinated thiocyanates often require chromatographic separation due to their volatility and sensitivity to hydrolysis .

Physicochemical Properties

Molecular and Spectroscopic Data

While experimental data for 5-fluoropentyl thiocyanate are scarce, Table 1 extrapolates properties from analogous compounds:

Table 1: Inferred Physicochemical Properties of 5-Fluoropentyl Thiocyanate

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₆H₁₀FNS
Molecular Weight147.21 g/molCalculated
Boiling Point~120–140°C (estimated)
SolubilityMiscible in THF, DCM; insoluble in water
IR Absorption (SCN)~2150 cm⁻¹ (C≡N stretch)
¹⁹F NMRδ -120 to -125 ppm (CF₂/CF₃ groups)

Stability and Reactivity

  • Thermal Stability: Fluorinated thiocyanates decompose above 200°C, releasing HCN and sulfur oxides .

  • Hydrolytic Sensitivity: The SCN group hydrolyzes slowly in aqueous acid to form HSCN and alcohols .

Research Findings and Applications

Biological Activity

Thiocyanates exhibit diverse bioactivities, including antitumor, antifungal, and enzyme inhibitory effects . Although 5-fluoropentyl thiocyanate remains untested, related compounds such as selenocyanocholestanic steroids and thiocyanated heterocycles show promise:

  • Anticancer Potential: Selenium-aspirin derivatives (e.g., 6) demonstrate 10-fold greater potency than 5-fluorouracil against colorectal cancer cells . Fluorination enhances membrane permeability, a trait likely shared by 5-fluoropentyl thiocyanate.

  • Enzyme Inhibition: Thiocyanated heterocycles inhibit human carbonic anhydrase and acetylcholinesterase at nanomolar concentrations .

Materials Science Applications

  • Polymer Modification: Thiocyanate groups participate in click chemistry, enabling functionalization of fluoropolymers for coatings or drug delivery systems.

  • Liquid Crystals: Fluorinated thiocyanates may serve as mesogens due to their anisotropic molecular structure.

Comparative Analysis with Related Compounds

Table 2: Comparison of 5-Fluoropentyl and Pentafluoropentyl Thiocyanates

Property5-Fluoropentyl Thiocyanate4,4,5,5,5-Pentafluoropentyl Thiocyanate
Molecular FormulaC₆H₁₀FNSC₆H₆F₅NS
Molecular Weight147.21 g/mol219.18 g/mol
Fluorine SubstitutionMonosubstitutedPenta-substituted
ReactivityModerateHigh (due to electron-withdrawing F)
ApplicationsDrug intermediatesSpecialty fluoropolymers

Future Perspectives

Research Gaps

  • Synthetic Optimization: Developing catalytic, asymmetric routes for enantioselective thiocyanation.

  • Biological Screening: Evaluating antiproliferative activity against Trypanosoma cruzi and human cancer cell lines .

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